molecular formula C15H15F3N4OS B259437 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No. B259437
M. Wt: 356.4 g/mol
InChI Key: OFQRXHXZAWVLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research involving N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One potential area of research is investigating its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another potential area of research is investigating its potential use in combination with other drugs for treating cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves several steps. The starting materials include 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid and 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid. These are reacted with thionyl chloride to form the corresponding acid chloride derivatives. The acid chlorides are then reacted with N-(2-aminoethyl)acetamide to form the final product.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been used in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies investigating the role of inflammation in various diseases. It has also been studied for its potential use in treating cancer and has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Molecular Formula

C15H15F3N4OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C15H15F3N4OS/c1-4-10-9(3)24-14(11(10)6-19)20-13(23)7-22-8(2)5-12(21-22)15(16,17)18/h5H,4,7H2,1-3H3,(H,20,23)

InChI Key

OFQRXHXZAWVLFV-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C#N)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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